molecular formula C10H14N2O2S B1224480 2-Acetamido-5-propyl-3-thiophenecarboxamide

2-Acetamido-5-propyl-3-thiophenecarboxamide

Cat. No. B1224480
M. Wt: 226.3 g/mol
InChI Key: PBVVGHBRUOMYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-5-propyl-3-thiophenecarboxamide is a member of acetamides and an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

  • 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide, a compound related to 2-Acetamido-5-propyl-3-thiophenecarboxamide, was synthesized using the Gewald reaction and characterized for its antimicrobial activity. This highlights the utility of similar compounds in the field of antimicrobial research (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Biological Activity and Applications

  • Research on 5-substituted benzo[b]thiophene derivatives, which are structurally related, showed potent anti-inflammatory activity, suggesting potential applications in developing anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).
  • New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and showed good inhibitory activity against four cell lines, indicating potential applications in cancer research (Atta & Abdel‐Latif, 2021).

Chemical Synthesis and Modification

  • Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are functionalized derivatives, revealed their potential as anticonvulsant agents, highlighting the significance of structural modification for pharmaceutical applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Analytical and Environmental Applications

  • A fluorescent probe using a related compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, was developed for trace measurement of carbonyl compounds in water samples, demonstrating its use in environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

properties

Product Name

2-Acetamido-5-propyl-3-thiophenecarboxamide

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3 g/mol

IUPAC Name

2-acetamido-5-propylthiophene-3-carboxamide

InChI

InChI=1S/C10H14N2O2S/c1-3-4-7-5-8(9(11)14)10(15-7)12-6(2)13/h5H,3-4H2,1-2H3,(H2,11,14)(H,12,13)

InChI Key

PBVVGHBRUOMYLW-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(S1)NC(=O)C)C(=O)N

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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